5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile
Description
Properties
Molecular Formula |
C12H11N3O2S2 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
5-(2-amino-4-methyl-1,3-thiazol-5-yl)-2-methylsulfonylbenzonitrile |
InChI |
InChI=1S/C12H11N3O2S2/c1-7-11(18-12(14)15-7)8-3-4-10(19(2,16)17)9(5-8)6-13/h3-5H,1-2H3,(H2,14,15) |
InChI Key |
BQQGPDVZYMWHNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=C(C=C2)S(=O)(=O)C)C#N |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Reagents : Ethyl 2-chloroacetoacetate (33 g), thiourea (30.4 g), sodium carbonate (0.3–3.3 g), ethanol (200 mL).
-
Conditions :
-
Thiourea and Na₂CO₃ are dissolved in ethanol (10–35% ethyl acetate).
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Ethyl 2-chloroacetoacetate is added dropwise at 40–55°C, followed by heating to 60–70°C for 5–5.5 hours.
-
-
Workup : Distillation removes solvents, followed by pH adjustment to 9–10 with NaOH.
This method emphasizes low energy consumption and high purity, critical for industrial scalability.
Functionalization of the Benzonitrile Core
The benzonitrile backbone is functionalized through electrophilic aromatic substitution or cross-coupling reactions . Key steps include:
Introduction of the Methylsulfonyl Group
Methylsulfonyl groups are introduced via sulfonation followed by oxidation or direct coupling:
-
-
Substrate : Bromobenzonitrile derivatives.
-
Reagents : Methylsulfonyl chloride, Pd catalysis.
-
Conditions : Suzuki-Miyaura coupling at 80–100°C.
-
Coupling of Thiazole and Benzonitrile Moieties
The final assembly employs Sonogashira or Suzuki cross-coupling to link the thiazole and benzonitrile units:
Sonogashira Coupling :
Buchwald-Hartwig Amination :
-
Substrates : 5-Bromo-2-(methylsulfonyl)benzonitrile and 2-amino-4-methylthiazole.
-
Catalyst : Pd₂(dba)₃/Xantphos.
-
Conditions : 100°C, 24 hours in dioxane.
Optimization and Challenges
Regioselectivity Control
Positioning the methylsulfonyl and thiazole groups requires precise directing groups. Meta-directing effects of the nitrile and sulfonyl groups are leveraged to achieve regioselectivity.
Purification Challenges
The polar nitrile and sulfonyl groups necessitate chromatographic purification (silica gel, ethyl acetate/hexane). Recrystallization in methanol/water improves purity.
Comparative Analysis of Methods
Industrial Scalability Considerations
-
Cost Efficiency : Hantzsch synthesis is preferred for thiazole formation due to low-cost reagents.
-
Green Chemistry : Ethanol/water solvent systems reduce environmental impact.
-
Catalyst Recovery : Pd-based catalysts are recycled via biphasic systems, lowering production costs.
Emerging Strategies
Recent advances include flow chemistry for continuous thiazole synthesis and enzyme-mediated coupling to enhance stereochemical control .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thiazole groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions at the benzonitrile or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Antimicrobial Properties
The thiazole ring present in the compound is known for its diverse biological activities, including antimicrobial effects. Research indicates that derivatives of thiazole can exhibit significant activity against various pathogens, including bacteria and fungi. For instance, compounds with similar thiazole structures have shown effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating their potency against these organisms .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 5b | C. albicans | 3.92 |
| 5c | A. niger | 4.01 |
| 18 | MRSA | 0.4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile. For example, a derivative demonstrated significant antimitotic activity against human tumor cells with GI50/TGI values indicating effective growth inhibition . The compound's ability to interfere with cancer cell proliferation suggests its potential as a chemotherapeutic agent.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|---|
| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Various | 15.72 | 50.68 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of thiazole derivatives often involves modifying the thiazole ring and substituents to enhance biological activity. Structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing groups can significantly improve antimicrobial activity . Additionally, modifications that increase lipophilicity have been associated with enhanced potency against various microbial strains.
Table 3: Key Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antimicrobial activity |
| Lipophilic substitutions | Enhanced potency against pathogens |
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various experimental settings:
- Study on Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested against multidrug-resistant strains, showing promising results with MIC values significantly lower than those of standard treatments like vancomycin .
- Anticancer Evaluation : In vitro assessments conducted by the National Cancer Institute revealed that certain derivatives exhibited selective cytotoxicity towards cancer cell lines such as HCT-116 and MCF-7, indicating their potential for development into anticancer drugs .
Mechanism of Action
The mechanism of action of 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring and amino group could play crucial roles in binding to the target site, while the methylsulfonyl group might influence the compound’s solubility and stability.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several bioactive molecules, including:
- Heterocyclic cores (thiazole, triazole, oxadiazole).
- Electron-withdrawing groups (methylsulfonyl, nitrile).
- Substituted aromatic systems (benzonitrile, fluorophenyl).
Table 1: Key Structural and Functional Comparisons
Key Findings from Analogues
Impact of Methylsulfonyl Groups :
- In G007-LK, the methylsulfonyl-pyridine group enhances metabolic stability and TNKS1/2 inhibition, achieving cellular IC50 values of 50 nM .
- In 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (), the methylsulfonyl group contributes to anti-Xoo activity by preserving chlorophyll content in infected rice leaves (~70% vs. bismerthiazol-treated controls) .
Role of Nitrile Groups :
- The benzonitrile moiety in G007-LK improves binding affinity to TNKS1/2 via polar interactions with catalytic residues .
- In the target compound, the ortho-methylsulfonyl and benzonitrile groups may similarly enhance target engagement, though empirical validation is required.
Thiazole vs. Triazole Cores :
- G007-LK’s 1,2,4-triazole core confers selectivity for TNKS1/2, while thiazole-based analogs (e.g., ) exhibit divergent activities, such as cytotoxicity or kinase modulation. This suggests the target compound’s thiazole core may favor anticancer over TNKS-specific effects .
Synthetic Feasibility: The target compound’s synthesis may parallel routes for ’s thiazole-pyrimidine derivative (67% yield, 98% HPLC purity) using malononitrile or acrylonitrile precursors .
Limitations and Opportunities
- Contradictions : highlights that methylsulfonyl-containing compounds may incompletely suppress pathogen-induced damage (e.g., chloroplast degradation in rice), suggesting similar limitations for the target compound .
Biological Activity
5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse pharmacological properties. The thiazole ring is associated with various biological activities, including anticancer and antimicrobial effects. The presence of a methylsulfonyl group enhances its solubility and bioavailability, making it a suitable candidate for drug development.
Anticancer Activity
Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile have shown cytotoxic effects against various cancer cell lines. A study reported that thiazole-containing compounds demonstrated IC50 values in the micromolar range against human glioblastoma and melanoma cell lines, suggesting their potential as anticancer agents .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | U251 (Glioblastoma) | < 10 | |
| Compound 2 | WM793 (Melanoma) | < 30 | |
| Compound 3 | A-431 (Skin Cancer) | < 20 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have shown that thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives similar to the target compound have demonstrated MIC values comparable to standard antibiotics like ciprofloxacin .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 4.51 | |
| Compound B | Escherichia coli | 8.00 | |
| Compound C | Bacillus subtilis | 3.91 |
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives indicates that modifications on the thiazole ring and substituents on the aromatic rings significantly influence biological activity. Electron-donating groups enhance activity, while bulky substituents may reduce it . The presence of a methyl group at specific positions has been linked to increased cytotoxicity against cancer cells.
Case Studies
- Antitumor Efficacy : A study involving a series of thiazole derivatives found that specific structural modifications led to enhanced antitumor activity against various cancer cell lines, with one compound achieving an IC50 value lower than that of doxorubicin, a standard chemotherapy agent .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial effectiveness of several thiazole derivatives against MRSA strains. The results indicated that certain modifications resulted in compounds with superior antibacterial properties compared to existing antibiotics .
Q & A
Basic: What synthetic strategies are effective for preparing 5-(2-amino-4-methylthiazol-5-yl)benzonitrile derivatives?
Answer:
Palladium-catalyzed cross-coupling reactions are widely used for constructing the thiazole-benzonitrile core. For example, Suzuki-Miyaura coupling between halogenated benzonitriles (e.g., 4-bromobenzonitrile) and thiazole boronic acids can yield the target scaffold . Key steps include:
- Catalyst selection : Palladium acetate (Pd(OAc)₂) with potassium acetate as a base in dimethylacetamide (DMAC) at 115°C for 24 hours.
- Purification : Column chromatography post-reaction to isolate the product (38% yield reported in a related synthesis) .
- Optimization : Adjusting solvent polarity and catalyst loading to improve regioselectivity and yield.
Advanced: How can regioselectivity challenges be addressed when introducing sulfonyl groups to the benzonitrile core?
Answer:
Regioselectivity in sulfonation is influenced by electronic and steric factors. Methodologies include:
- Directed ortho-metalation : Use directing groups (e.g., amino or methoxy) to guide sulfonyl group placement .
- Protection-deprotection strategies : Temporarily block reactive sites (e.g., amino groups) using tert-butyldimethylsilyl (TBS) before sulfonation .
- Kinetic vs. thermodynamic control : Reaction conditions (temperature, solvent) can favor one pathway. For example, HNO₃/H₂SO₄ at 60°C vs. 100°C alters nitro-group positioning .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Identifies substituent patterns (e.g., methylthiazole protons at δ 2.4–2.6 ppm, benzonitrile carbons at ~115 ppm) .
- IR spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, sulfonyl S=O at 1300–1350 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., loss of methylsulfonyl group as SO₂CH₃) .
Advanced: How can computational modeling predict the biological activity of this compound?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinase domains). Focus on interactions between the thiazole ring and hydrophobic pockets .
- QSAR studies : Correlate electronic descriptors (e.g., Hammett σ values of substituents) with experimental IC₅₀ data .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for synthesis .
Basic: What solubility and stability considerations apply to this compound?
Answer:
- Solubility : The methylsulfonyl group enhances water solubility. Use DMSO or ethanol for stock solutions (tested up to 10 mM) .
- Stability : Store at –20°C under inert atmosphere; monitor degradation via HPLC (e.g., hydrolysis of the nitrile group in acidic conditions) .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives?
Answer:
- Data collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) for small-molecule crystals.
- Refinement : Employ SHELXL for least-squares refinement, addressing issues like twinning or disorder in the thiazole ring .
- Validation : Check with PLATON for missed symmetry (e.g., pseudo-merohedral twinning) .
Basic: What biological assays are suitable for evaluating its pharmacological potential?
Answer:
- Enzyme inhibition : Kinase assays (e.g., VEGFR2) using ADP-Glo™ kits .
- Antibacterial activity : Broth microdilution for MIC determination against Gram-positive pathogens (e.g., S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
Advanced: How to address contradictory bioactivity data across similar compounds?
Answer:
- Meta-analysis : Compare datasets using standardized protocols (e.g., fixed vs. variable ATP concentrations in kinase assays) .
- Proteomics profiling : Identify off-target effects via kinome-wide screening (e.g., Eurofins KinaseProfiler™) .
- Structural analogs : Synthesize derivatives with controlled substituent variations (e.g., methyl vs. ethyl on thiazole) to isolate SAR trends .
Basic: What are common pitfalls in scaling up synthesis from mg to gram scale?
Answer:
- Exothermic reactions : Use jacketed reactors to control temperature during sulfonation .
- Catalyst poisoning : Pre-purify solvents (e.g., DMAC over molecular sieves) to avoid Pd(OAc)₂ deactivation .
- Workflow optimization : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective scaling .
Advanced: How to validate the compound’s mechanism of action in complex biological systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
